(R)-3-Aminohexanedioic acid, also known as L-lysine, is a non-proteinogenic amino acid that plays a critical role in various biological processes. It is classified as an α-amino acid, characterized by the presence of both an amino group and a carboxyl group attached to the same carbon atom. This compound is essential for protein synthesis and serves as a precursor for several important biomolecules.
(R)-3-Aminohexanedioic acid can be derived from natural sources, particularly in animal tissues and certain plants. It is commonly obtained through fermentation processes using specific strains of bacteria or through chemical synthesis methods.
The synthesis of (R)-3-aminohexanedioic acid often requires careful control of reaction conditions, including temperature, pH, and reactant concentrations, to optimize yields and purity.
(R)-3-Aminohexanedioic acid features a linear chain structure with two carboxylic acid groups at each end and an amino group on the third carbon atom. The stereochemistry at the chiral center is defined as (R), indicating the spatial arrangement of substituents around this carbon.
The reactions involving (R)-3-aminohexanedioic acid typically require specific catalysts or conditions to facilitate the desired transformations while minimizing side reactions.
(R)-3-Aminohexanedioic acid functions primarily as a building block for protein synthesis. It participates in various metabolic pathways, including:
The mechanism involves its incorporation into polypeptide chains where it contributes to the three-dimensional structure and function of proteins.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize (R)-3-aminohexanedioic acid and confirm its purity.
(R)-3-Aminohexanedioic acid has several scientific applications:
(R)-3-Aminohexanedioic acid ((R)-3-AA) is primarily synthesized in bacteria and fungi via specialized metabolic routes diverging from central carbon metabolism. In Amycolatopsis mediterranei and Streptomyces species, it originates from the aminoshikimate pathway, which parallels the classical shikimate pathway but incorporates nitrogen early. This pathway begins with UDP-glucose, which undergoes oxidation and transamination (catalyzed by the bifunctional enzyme AHBA synthase (RifK) to form UDP-3-amino-3-deoxy-glucose. Subsequent dephosphorylation (RifM) and phosphorylation (RifN) yield kanosamine-6-phosphate, isomerized to amino-D-fructose-6-phosphate. A transketolase then converts this intermediate into 3-amino-3-deoxy-D-erythrose-4-phosphate (iminoE4P), which condenses with phosphoenolpyruvate (PEP) via aminoDAHP synthase (RifH) to form 3-amino-3-deoxy-D-arabino-heptulosonate-7-phosphate (aminoDAHP). Cyclization (RifG), dehydration (RifJ), and aromatization (again by RifK) ultimately yield 3-amino-5-hydroxybenzoic acid (AHBA), the direct precursor of (R)-3-AA in ansamycin antibiotics [2] [8].
Table 1: Key Enzymes in Microbial (R)-3-AA Biosynthesis
Enzyme | Gene | Function | Organism |
---|---|---|---|
AHBA Synthase | rifK | Transamination of UDP-3-keto-D-glucose; aromatization of aminoDHS | Amycolatopsis mediterranei |
AminoDAHP Synthase | rifH | Condensation of iminoE4P and PEP to form aminoDAHP | Amycolatopsis mediterranei |
Aminodehydroquinate Synthase | rifG | Cyclization of aminoDAHP to 5-deoxy-5-aminodehydroquinic acid | Amycolatopsis mediterranei |
Aminodehydroquinase | rifJ | Dehydration of aminoDHQ to aminoDHS | Amycolatopsis mediterranei |
Alternatively, in Saccharomyces cerevisiae and other fungi, (R)-3-AA arises via the pipecolate pathway of lysine degradation. Lysine is first transaminated to 2-aminoadipate-δ-semialdehyde (AAS), which cyclizes to Δ¹-piperideine-6-carboxylate (P6C). P6C is then reduced to L-pipecolate, oxidized to Δ¹-piperideine-2-carboxylate (P2C), and hydrolyzed to (R)-3-AA. The enzyme ketimine reductase (KR), identified as μ-crystallin (CRYM), catalyzes the reduction of P2C to L-pipecolate and is regulated by thyroid hormones [3] [6].
In mammals, (R)-3-AA is a pivotal intermediate in lysine catabolism, but its metabolic fate is tissue-specific:
Table 2: Metabolic Intermediates in Lysine Degradation to (R)-3-AA
Intermediate | Structure | Pathway | Tissue Localization |
---|---|---|---|
α-Aminoadipate-δ-Semialdehyde (AAS) | Linear aldehyde | Both | Mitochondria (saccharopine), Cytosol (pipecolate) |
Δ¹-Piperideine-6-Carboxylate (P6C) | Cyclic ketimine | Both | Cytosol |
L-Pipecolate | Cyclic amino acid | Pipecolate | Peroxisomes |
Δ¹-Piperideine-2-Carboxylate (P2C) | Cyclic ketimine | Pipecolate | Cytosol |
(R)-3-AA is further metabolized to acetyl-CoA via glutaryl-CoA, involving dehydrogenation and decarboxylation. Genetic defects in enzymes like DHTKD1 (encoding 2-oxoadipate dehydrogenase) cause 2-aminoadipic/2-oxoadipic aciduria, leading to (R)-3-AA accumulation [1] [9].
(R)-3-AA is natively found in fermentation broths of Acremonium chrysogenum, the industrial producer of cephalosporin C. During β-lactam biosynthesis, lysine is catabolized via the pipecolate pathway, yielding (R)-3-AA as a side product. It co-accumulates with adipic acid, 6-oxopiperidine-2-carboxylic acid, and other linear/c cyclic intermediates. Industrial recovery involves:
Yields are typically 0.2–0.5 g/L, influenced by fermentation conditions (e.g., glucose limitation enhances lysine degradation). The chiral purity of fermentation-derived (R)-3-AA (>99% ee) contrasts with racemic synthetic products [10].
Natural Production (Fermentation):
Synthetic Production:
Table 3: Natural vs. Synthetic (R)-3-AA Production Methods
Parameter | Fermentation | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|---|
Purity (ee) | >99% (R) | <50% (R) unless resolved | >99% (R) |
Yield | Low (0.2–0.5 g/L) | High (>80%) | Moderate (40–60%) |
Cost | High (downstream processing) | Low | High (cofactors, enzymes) |
Sustainability | Renewable feedstocks | Petrochemical derivatives | Renewable + biocatalysts |
Scalability | Industrial (existing infrastructure) | Easily scalable | Limited by biocatalyst stability |
The structural isomer 2-aminoadipic acid (derived from lysine via saccharopine) differs in the amino group position (α-carbon) and is not chiral. In contrast, (R)-3-AA’s γ-amino group enables unique coordination chemistry, relevant for chelating metal ions in industrial catalysis [5] [10].
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